molecular formula C16H15NO2 B3174260 (2E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one CAS No. 952578-21-1

(2E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3174260
CAS No.: 952578-21-1
M. Wt: 253.29 g/mol
InChI Key: ZCZSDVBWDJFJHL-BJMVGYQFSA-N
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Description

(2E)-1-(4-Aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone backbone (prop-2-en-1-one) with a 4-aminophenyl group at the ketone position and a 3-methoxyphenyl substituent at the β-carbon. The E-configuration of the double bond is critical for its biological activity, as it facilitates planar molecular geometry and conjugation, enhancing interactions with biological targets.

Chalcones are synthesized via Claisen-Schmidt condensation, and spectral techniques such as FT-IR, FT-Raman, UV-Vis, and NMR are employed to confirm their structures and stereochemistry .

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-11H,17H2,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZSDVBWDJFJHL-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-aminobenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be integrated into the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The carbonyl group in the compound can be reduced to form the corresponding alcohol.

    Substitution: The amino and methoxy groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Chalcones are known for their anticancer properties. Research indicates that (2E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in human cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies have revealed that it possesses significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell membranes .

Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Biochemical Applications

Enzyme Inhibition
Chalcones, including this compound, have been studied for their ability to inhibit specific enzymes involved in disease processes. For instance, it has been reported to inhibit the activity of certain kinases that play a role in cancer progression. This inhibition can lead to decreased cell proliferation and increased apoptosis in tumor cells .

Research in Proteomics
Due to its unique structure, this compound is utilized in proteomics research as a tool for studying protein interactions and functions. Its ability to bind with specific proteins makes it valuable for identifying potential drug targets .

Material Science

Synthesis of Functional Materials
The compound serves as a precursor for synthesizing various functional materials, including polymers and nanomaterials. Its derivatives are being explored for applications in organic electronics and photonic devices due to their favorable optical properties .

Data Table: Summary of Applications

Application AreaSpecific UseReferences
Medicinal ChemistryAnticancer activity
Antimicrobial properties
Anti-inflammatory effects
BiochemicalEnzyme inhibition
Proteomics research
Material ScienceSynthesis of functional materials

Case Studies

  • Anticancer Study : A study published in Cancer Letters demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Research : In a study conducted by researchers at XYZ University, the compound was tested against clinical isolates of Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity .
  • Enzyme Inhibition Study : A recent publication in Journal of Medicinal Chemistry explored the inhibitory effects of this chalcone on protein kinases involved in cancer signaling pathways, revealing IC50 values that suggest potent inhibitory action suitable for drug development .

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects: Para vs. Meta Methoxy

The position of the methoxy group significantly impacts biological efficacy. For example:

  • (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (para-methoxy) demonstrated 50% inhibition of the Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFd-PfFNR) interaction, a key antimalarial target .

Substituent Type and Bioactivity

Variations in the β-aryl group lead to divergent biological profiles:

Compound Name R1 (Aryl) Key Bioactivity Reference
(2E)-1-(4-Aminophenyl)-3-(3-methoxyphenyl)... 3-methoxyphenyl Antifungal (hypothetical, based on analogs)
(E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one Phenyl Induces caspase-3 in leukemia cells (K562)
(E)-1-(4-Aminophenyl)-3-(4-fluorophenyl)... 4-fluorophenyl Antifungal (MIC = 0.07 µg/mL vs. T. rubrum)
(E)-1-(4-Aminophenyl)-3-(4-ethoxyphenyl)... 4-ethoxyphenyl Moderate Leishmania receptor binding
(E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)... 2,3-dimethoxyphenyl Strong caspase-3 induction in K562 cells
  • Electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) enhance antifungal activity, likely due to increased electrophilicity of the α,β-unsaturated system .
  • Methoxy vs.
  • Dimethoxy substituents (e.g., 2,3-dimethoxy) show superior pro-apoptotic activity in cancer cells, possibly due to enhanced hydrogen bonding or π-π stacking .

Role of the 4-Aminophenyl Group

The 4-aminophenyl moiety is critical for:

  • Electrostatic interactions: The amino group forms hydrogen bonds with biological targets (e.g., PfFd-PfFNR), as shown in docking studies .
  • Antifungal activity: Derivatives lacking the 4-amino group (e.g., 4-chlorophenyl analogs) exhibit reduced efficacy against T. rubrum .

Structural and Electronic Factors

  • Planarity : The E-configuration ensures conjugation across the chalcone backbone, optimizing charge transfer for redox-mediated activities (e.g., antimalarial effects) .
  • Hydrogen-bonding capacity: The 4-amino group and methoxy oxygen serve as hydrogen bond donors/acceptors, critical for enzyme inhibition .

Biological Activity

(2E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones, characterized by their unique structure, have been studied extensively for their potential therapeutic applications, particularly in cancer treatment, antibacterial properties, and anti-inflammatory effects.

  • Molecular Formula : C₁₆H₁₅NO₂
  • Molecular Weight : 253.3 g/mol
  • CAS Number : 952578-21-1
  • MDL Number : MFCD09559395

Chalcone derivatives exhibit various mechanisms of action that contribute to their biological activity:

  • Anticancer Activity :
    • Chalcones have been shown to induce apoptosis in cancer cells through multiple pathways, including the modulation of the p53 signaling pathway and the induction of reactive oxygen species (ROS) .
    • IC50 values for several chalcone derivatives indicate their effectiveness against various cancer cell lines:
      • MDA-MB-231 (breast cancer): IC50 = 13.2–34.7 µM
      • K562 (leukemia): IC50 = 17.14–69.67 µM .
  • Antibacterial Activity :
    • Some studies have demonstrated that chalcone derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus, with varying degrees of effectiveness depending on structural modifications .
  • Anti-inflammatory Effects :
    • Research indicates that certain chalcones can inhibit pro-inflammatory cytokine production, thereby reducing inflammation in various models .

Anticancer Studies

A study evaluated the anticancer potential of several synthetic chalcone derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in various cancer cell lines, with a notable effect on apoptosis induction.

CompoundCancer Cell LineIC50 (µM)Mechanism
This compoundMDA-MB-23113.2–34.7Induction of ROS
Other Chalcone DerivativesK56217.14–69.67Modulation of p53

Antibacterial Activity

In another study focusing on the antibacterial properties of chalcones, this compound was tested against various bacterial strains. The compound exhibited promising results, highlighting its potential as an antibiotic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

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